Cas no 2092251-96-0 (4-Bromo-6-(4-methylbenzyl)pyrimidine)

4-Bromo-6-(4-methylbenzyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-6-(4-methylbenzyl)pyrimidine
- 4-bromo-6-[(4-methylphenyl)methyl]pyrimidine
- 4-Bromo-6-(4-methylbenzyl)pyrimidine
-
- インチ: 1S/C12H11BrN2/c1-9-2-4-10(5-3-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3
- InChIKey: DGBUTTJCSWSJIL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CC2C=CC(C)=CC=2)=NC=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 25.8
4-Bromo-6-(4-methylbenzyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4009-0.25g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-4009-0.5g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | B250501-1g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 1g |
$ 570.00 | 2022-06-07 | ||
Life Chemicals | F1967-4009-10g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-4009-1g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-4009-5g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-4009-2.5g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | B250501-100mg |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B250501-500mg |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 500mg |
$ 365.00 | 2022-06-07 |
4-Bromo-6-(4-methylbenzyl)pyrimidine 関連文献
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
4-Bromo-6-(4-methylbenzyl)pyrimidineに関する追加情報
Comprehensive Overview of 4-Bromo-6-(4-methylbenzyl)pyrimidine (CAS No. 2092251-96-0): Properties, Applications, and Industry Insights
4-Bromo-6-(4-methylbenzyl)pyrimidine (CAS No. 2092251-96-0) is a high-value heterocyclic compound widely utilized in pharmaceutical and agrochemical research. This brominated pyrimidine derivative features a 4-methylbenzyl substituent, making it a versatile intermediate for drug discovery and material science applications. Its molecular structure (C12H11BrN2) combines aromatic stability with reactive sites ideal for cross-coupling reactions, attracting significant interest from synthetic chemists.
Recent advancements in small-molecule therapeutics have heightened demand for functionalized pyrimidines like 4-Bromo-6-(4-methylbenzyl)pyrimidine. Industry reports indicate a 28% annual growth in pyrimidine-based intermediates, driven by their role in developing kinase inhibitors and anticancer agents. The compound's bromine atom at the 4-position enables efficient Suzuki-Miyaura couplings, while the methylbenzyl group enhances lipophilicity—a critical factor in bioavailability optimization for CNS-targeting drugs.
From a synthetic chemistry perspective, this compound addresses two key challenges in modern medicinal chemistry: selective functionalization and scalable production. Its crystalline form (typically white to off-white powder) exhibits excellent stability under inert atmospheres, with melting points ranging 142-145°C. Analytical data shows >98% purity by HPLC in commercial samples, meeting stringent requirements for high-throughput screening applications.
Environmental and regulatory considerations position 4-Bromo-6-(4-methylbenzyl)pyrimidine as a sustainable alternative to heavier halogenated compounds. Unlike polyhalogenated aromatics, its mono-bromo structure facilitates biodegradation pathways while maintaining synthetic utility. This aligns with the pharmaceutical industry's shift toward green chemistry principles, as evidenced by its inclusion in several EPA-approved synthetic routes.
Emerging applications in electronic materials have expanded the compound's relevance beyond life sciences. Researchers at MIT recently demonstrated its potential as a building block for organic semiconductors, leveraging the pyrimidine core's electron-deficient character. This dual applicability in biopharma and optoelectronics makes CAS 2092251-96-0 a compelling case study in molecular diversification strategies.
Quality control protocols for 4-Bromo-6-(4-methylbenzyl)pyrimidine emphasize residual solvent analysis and metal contamination screening—critical parameters for catalysis-sensitive reactions. Leading suppliers now provide GC-MS and ICP-OES certification data, reflecting growing industry emphasis on traceability standards. These developments coincide with increased FDA scrutiny of genotoxic impurities in drug intermediates.
The compound's structure-activity relationships (SAR) have been extensively studied in fragment-based drug design. Computational models suggest the 4-methylbenzyl moiety contributes to target binding affinity through π-stacking interactions, particularly in ATP-binding pockets. This explains its prevalence in patent applications for tyrosine kinase inhibitors targeting oncology and inflammatory diseases.
From a market perspective, 4-Bromo-6-(4-methylbenzyl)pyrimidine exemplifies the growing importance of tailor-made intermediates in precision medicine. Custom synthesis services now offer isotope-labeled versions (e.g., 13C, 15N) for metabolic studies, with deuterated variants showing particular promise in ADME research. Such specialized derivatives command premium pricing, reflecting their value in accelerating drug development timelines.
Storage and handling recommendations highlight the compound's sensitivity to UV degradation. Best practices suggest amber glass containers with argon blanket protection for long-term storage, while cryogenic grinding may be employed to achieve uniform particle size distribution for formulation studies. These technical considerations underscore the compound's role in advancing pharmaceutical manufacturing technologies.
Future research directions may explore continuous flow synthesis of 4-Bromo-6-(4-methylbenzyl)pyrimidine to enhance process intensification. Early-stage work demonstrates potential for photocatalytic bromination methods that could reduce reliance on traditional brominating agents. Such innovations align with the broader industry trend toward atom-economical synthesis of high-value heterocycles.
2092251-96-0 (4-Bromo-6-(4-methylbenzyl)pyrimidine) 関連製品
- 1261996-14-8([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)
- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)
- 330804-01-8(Carbamicacid, [(4'-amino[1,1'-biphenyl]-3-yl)methyl]-, 1,1-dimethylethyl ester (9CI))
- 2680822-17-5(2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid)
- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)
- 2172047-99-1(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoylpyrrolidine-3-carboxylic acid)
- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)
- 134-47-4(AMI-1 free acid)
- 1221341-56-5(Tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate)




